molecular formula C25H19F2N3O4S B3001145 2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide CAS No. 894563-12-3

2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B3001145
CAS No.: 894563-12-3
M. Wt: 495.5
InChI Key: ITJUCSVWNMWMOB-UHFFFAOYSA-N
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Description

2-(3'-(3,4-Difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide is a spirocyclic indole derivative characterized by a fused indoline-thiazolidinone core. The compound features a 3,4-difluorophenyl group at the 3'-position of the thiazolidinone ring and an N-(4-methoxyphenyl)acetamide substituent (Fig. 1). This structural framework is designed to enhance rigidity, which may improve target binding selectivity and metabolic stability compared to non-spirocyclic analogs .

Properties

IUPAC Name

2-[3-(3,4-difluorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19F2N3O4S/c1-34-17-9-6-15(7-10-17)28-22(31)13-29-21-5-3-2-4-18(21)25(24(29)33)30(23(32)14-35-25)16-8-11-19(26)20(27)12-16/h2-12H,13-14H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJUCSVWNMWMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Spirocyclic Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
This compound C24H16F3N3O3S 483.5 3,4-Difluorophenyl (thiazolidinone); 4-methoxyphenyl (acetamide)
2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide C27H24FN3O3S 489.6 4-Fluorophenyl (thiazolidinone); 4-methylbenzyl (acetamide)
N-(4-Methoxyphenyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide C26H23N3O5S 489.5 Dual 4-methoxyphenyl groups (thiazolidinone and acetamide)
N-(2,4-Dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide C28H25FN3O3S 502.6 4-Fluorophenyl (thiazolidinone); 2,4-dimethylphenyl (acetamide); 7-methyl (indoline)

Structural and Electronic Differences

  • Fluorine Substitution: The 3,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ). This may enhance binding to hydrophobic pockets in biological targets, such as enzymes or receptors, due to increased lipophilicity .
  • Methoxy vs. Methyl Groups : The 4-methoxyphenyl acetamide in the target compound improves solubility relative to the 4-methylbenzyl group in , as methoxy groups can participate in hydrogen bonding. Conversely, the dual methoxy groups in may further enhance solubility but reduce membrane permeability due to increased polarity.

Physicochemical Properties

Available data for similar compounds reveal:

  • Melting Points : Generally high (>250°C) due to rigid spirocyclic cores, though exact values for the target compound are unreported .
  • Solubility : Methoxy-substituted derivatives (e.g., ) show improved aqueous solubility compared to halogenated analogs, aligning with LogP predictions .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates monitored?

The synthesis typically involves multi-step reactions, starting with the formation of the spiro-thiazolidinone core. A common approach includes:

  • Core formation : Condensation of 3,4-difluorophenyl derivatives with thiazolidinedione precursors under basic conditions (e.g., K₂CO₃ in DMF) to generate the spiro ring system .
  • Acetamide coupling : Reaction of the spiro intermediate with chloroacetylated 4-methoxyaniline derivatives under mild conditions (room temperature, DMF) .
  • Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, followed by recrystallization for purification .

Q. Which analytical techniques are critical for structural characterization?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign signals for the spiro junction (δ 5.5–6.5 ppm for protons adjacent to the thiazolidinone carbonyl) and aromatic substituents (fluorophenyl: δ 7.2–7.8 ppm; methoxyphenyl: δ 3.8 ppm for -OCH₃) .
    • IR : Confirm carbonyl stretches (1650–1750 cm⁻¹ for thiazolidinone and acetamide groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How is preliminary biological activity screening conducted?

  • In vitro assays : Test against target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric assays. For example, hypoglycemic activity can be assessed via glucose uptake in adipocyte cell lines, similar to thiazolidinedione derivatives .
  • Dose-response curves : Evaluate IC₅₀ values in triplicate to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized?

  • Design of Experiments (DoE) : Use response surface methodology to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions .
  • Purification : Gradient column chromatography with silica gel (hexane/ethyl acetate) or preparative HPLC for polar intermediates .

Q. What strategies address poor aqueous solubility in bioassays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate, phosphate) at non-critical positions (e.g., methoxyphenyl substituent) .

Q. How are conflicting bioactivity data resolved across different assay models?

  • Mechanistic studies : Compare target binding affinity (e.g., SPR, ITC) vs. cellular activity (e.g., Western blot for downstream biomarkers). For instance, fluorophenyl groups may enhance membrane permeability but reduce solubility, leading to variability .
  • Species-specific effects : Test in multiple cell lines (e.g., human vs. murine hepatocytes) to identify metabolic differences .

Q. What is the role of fluorine atoms in modulating bioactivity?

  • SAR studies : Replace 3,4-difluorophenyl with mono-fluorinated or non-fluorinated analogs. Fluorine’s electron-withdrawing effects stabilize π-π interactions with hydrophobic enzyme pockets, as seen in similar kinase inhibitors .
  • Pharmacokinetics : Measure logP and metabolic stability (e.g., microsomal assays) to correlate fluorine substitution with oral bioavailability .

Q. How is conformational flexibility analyzed for the spiro core?

  • X-ray crystallography : Resolve single-crystal structures to confirm spiro geometry and hydrogen-bonding patterns (e.g., intramolecular N-H···O=C interactions) .
  • Molecular dynamics (MD) simulations : Simulate solvent effects on ring puckering and ligand-receptor docking .

Q. What methodologies are used for toxicity profiling?

  • In vivo models : Acute toxicity studies in rodents (e.g., Wistar rats) with histopathological analysis of liver/kidney tissues, following OECD guidelines .
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

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